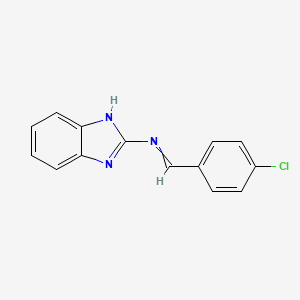
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the overall production efficiency.
化学反応の分析
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its antimicrobial or anticancer effects. Additionally, the presence of the 4-chlorophenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.
類似化合物との比較
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can be compared with other benzimidazole derivatives, such as:
N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine: Lacks the chlorine atom, which may result in different biological activities and binding affinities.
N-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)methanimine: Contains a fluorine atom instead of chlorine, which can affect its chemical reactivity and biological properties.
N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine: Contains a bromine atom, which may influence its pharmacokinetic properties and interactions with molecular targets.
The presence of the 4-chlorophenyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
84257-83-0 |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.70 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChIキー |
HOGVXXDFKPDZFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















